molecular formula C20H25N3O3 B5148324 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide

6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide

Cat. No. B5148324
M. Wt: 355.4 g/mol
InChI Key: VTVKAERKZGESMD-KRWDZBQOSA-N
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Description

6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a compound that has been extensively studied for its potential therapeutic applications. It is a nicotinamide derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is not fully understood. However, it has been reported to activate the SIRT1 pathway, which is involved in regulating cellular metabolism, aging, and stress response. It has also been reported to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide are diverse. It has been reported to improve glucose homeostasis, reduce inflammation, and enhance mitochondrial function. It has also been reported to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide in lab experiments include its high purity, stability, and easy synthesis method. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research and development of 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a compound with vast potential for therapeutic applications. Its easy synthesis method, stability, and diverse biochemical and physiological effects make it an attractive candidate for further research and development. Further studies on its mechanism of action and optimization of its synthesis method may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves the reaction of nicotinamide with 3-(4-methoxyphenyl)propylamine and subsequent reduction of the resulting imine with sodium borohydride. This method has been reported to yield the desired product in good yields and high purity.

Scientific Research Applications

The scientific research application of 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is vast and varied. It has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and obesity. It has also been studied for its antioxidant and anti-inflammatory properties.

properties

IUPAC Name

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-26-18-7-4-15(5-8-18)3-2-11-21-20(25)16-6-9-19(22-13-16)23-12-10-17(24)14-23/h4-9,13,17,24H,2-3,10-12,14H2,1H3,(H,21,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVKAERKZGESMD-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CC[C@@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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